5-bromo-N-cyclopentyl-2-nitroaniline
Overview
Description
“5-bromo-N-cyclopentyl-2-nitroaniline” is a chemical compound with the molecular formula C11H13BrN2O2 . It is used in scientific research and has unique properties that make it suitable for various applications, including organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of “this compound” involves several steps . The compound of formula XIX-1 is dissolved in DMF and cyclopentylamine and K2CO3 are added. The reaction system is transferred to 100°C under the conditions of reaction, TLC tracking. After the reaction is completed, the mixture is diluted with ethyl acetate and washed three times with saturated brine. The organic phase is dried over anhydrous sodium sulfate and purified by column chromatography .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 . The molecular weight of the compound is 285.14 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and require specific conditions for successful completion . For instance, the reaction with potassium carbonate in N,N-dimethyl-formamide at 90℃ for 3 hours yields the compound .
Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 217.02 . The compound should be stored in a refrigerator .
Scientific Research Applications
Antimicrobial and Antitubercular Activity
A study has synthesized novel compounds related to the chemical structure of interest, demonstrating significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H(37) Rv and anti-bacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Klebsiella pneumoniae, and anti-fungal activity against Candida albicans and Aspergillus fumigatus (Shingalapur, Hosamani, & Keri, 2009).
Green Synthesis and Antioxidant Potential
Research has been conducted on the synthesis of compounds utilizing a green, mechanochemical method without solvents, resulting in a compound that demonstrated considerable urease inhibitory activity, suggesting potential applications in medicine and agriculture due to its enzyme inhibition properties (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
Antibacterial Activity of Conversion Products
The antimicrobial efficacy of related compounds and their conversion products has been studied, showing activity against both Gram-positive and Gram-negative bacteria, suggesting that both the initial compounds and their reaction products can contribute to their antimicrobial potency (Allas et al., 2016).
Microwave Synthesis and Antimicrobial Activities
Transition metal complexes derived from related compounds have shown promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Jain & Mishra, 2016).
Spectral and Computational Studies
The vibrational spectra and computational studies on similar compounds have provided insights into their molecular structure and potential applications in material science and pharmaceuticals due to their structural characteristics (Sundaraganesan et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N-cyclopentyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-5-6-11(14(15)16)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXSDTYCVIABLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275809 | |
Record name | 5-Bromo-N-cyclopentyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-26-9 | |
Record name | 5-Bromo-N-cyclopentyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-cyclopentyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.